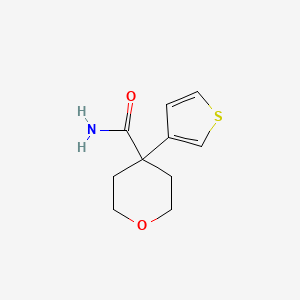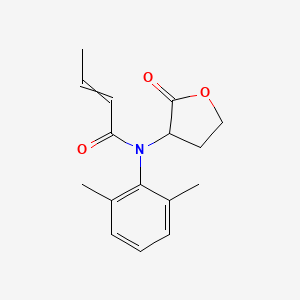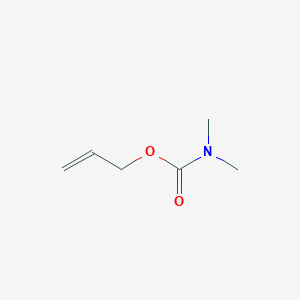
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity. The specific industrial methods would depend on the desired application and regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.
1,3-Diphenyl-2-propen-1-one: A chalcone derivative with structural similarities.
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
Uniqueness
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups can enhance its stability and biological activity compared to simpler pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
74152-14-0 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4-methyl-1,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)19(17(20)18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI-Schlüssel |
VZVWZEKFBAYYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
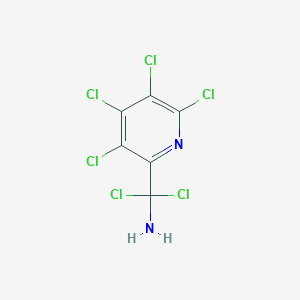
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)

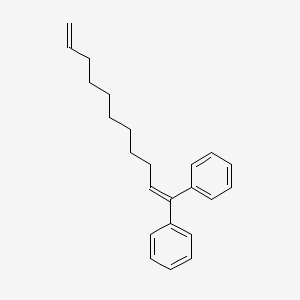

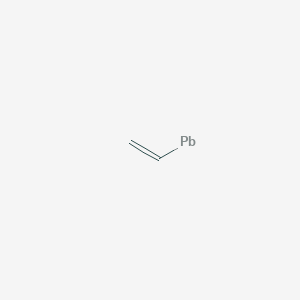
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
